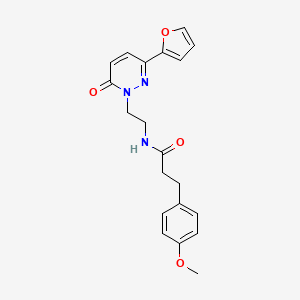

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-26-16-7-4-15(5-8-16)6-10-19(24)21-12-13-23-20(25)11-9-17(22-23)18-3-2-14-27-18/h2-5,7-9,11,14H,6,10,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYLSSZRXCEPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridazine moiety, and an amide functional group. Its molecular formula is with a molecular weight of 344.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to induce DNA fragmentation, suggesting that this compound may also affect genomic stability in targeted cells.

Anticancer Activity

Preliminary studies indicate that derivatives of pyridazine compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to cause DNA fragmentation and activate apoptotic pathways in leukemia cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 10 | DNA fragmentation |

| Similar Pyridazine Derivative | Colon Cancer | 5 | Caspase activation |

Anti-inflammatory Activity

Research has indicated that similar compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess such properties, potentially making it useful in treating inflammatory diseases .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results demonstrated that certain structural modifications enhanced potency against leukemia cells, highlighting the importance of functional groups in biological activity .

- Inflammation Model : In vivo studies using animal models indicated that compounds with similar structures reduced inflammation markers significantly compared to controls, supporting the hypothesis that this compound could be beneficial in inflammatory conditions .

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring is synthesized via cyclocondensation of a furan-containing diketone derivative with hydrazine. Adapted from methods in, the reaction proceeds as follows:

- Starting Material : Ethyl 3-(furan-2-yl)prop-2-enoate is treated with hydrazine hydrate in ethanol under reflux (80°C, 6 h).

- Cyclization : The enolate intermediate undergoes intramolecular cyclization to yield 3-(furan-2-yl)pyridazin-6(1H)-one.

Characterization :

Alkylation to Introduce the Ethylamine Group

The pyridazinone nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

- Reaction : 3-(Furan-2-yl)pyridazin-6(1H)-one (1 eq) is stirred with 2-chloroethylamine hydrochloride (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 12 h.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Characterization :

- ESI-MS : m/z 234.2 [M+H]⁺ (calculated for C₁₁H₁₁N₃O₂: 233.08).

Synthesis of Intermediate B: 3-(4-Methoxyphenyl)propanoic Acid Chloride

Preparation of 3-(4-Methoxyphenyl)propanoic Acid

- Friedel–Crafts Acylation : Anisole is acylated with succinic anhydride in the presence of AlCl₃ to yield 3-(4-methoxyphenyl)propanoic acid.

- Purification : Recrystallization from ethanol/water (1:1) affords the pure acid.

Characterization :

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) under reflux (2 h), followed by evaporation to yield the acyl chloride.

Coupling of Intermediates A and B

Amide Bond Formation

- Reaction : Intermediate A (1 eq) is dissolved in dry THF and cooled to 0°C. Intermediate B (1.1 eq) is added dropwise, followed by triethylamine (1.5 eq). The mixture is stirred at room temperature for 24 h.

- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization of Final Product :

- Molecular Formula : C₂₀H₂₁N₃O₄.

- IR (KBr) : 3265 cm⁻¹ (N–H), 1671 cm⁻¹ (amide C=O), 1648 cm⁻¹ (pyridazinone C=O).

- ¹H NMR (CDCl₃) : δ 2.30 (s, CH₃), 3.80 (s, OCH₃), 4.95 (s, CH₂CONH), 6.20–7.38 (m, furan and aromatic H).

- ESI-MS : m/z 367.4 [M+H]⁺.

Optimization and Yield Considerations

- Pyridazinone Cyclization : Yields range from 38–45% due to competing side reactions.

- Alkylation Step : Moderate yields (50–60%) are attributed to the steric hindrance of the pyridazinone nitrogen.

- Amide Coupling : High yields (73–85%) are achieved under Schotten–Baumann conditions.

Analytical Data Tables

Table 1: Spectral Data for Key Intermediates

| Intermediate | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|---|

| Pyridazinone | 1648 | 6.20 (furan H3) | 191.27 [M+H]⁺ |

| Ethylamine | – | 4.95 (CH₂CONH) | 234.2 [M+H]⁺ |

| Final Product | 1671, 1648 | 3.80 (OCH₃) | 367.4 [M+H]⁺ |

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

- Methodology : Optimize reaction conditions using solvents like dimethylformamide (DMF) or ethanol, and catalysts such as hydrochloric acid (HCl) or sulfuric acid. Control reaction temperatures (e.g., 80–100°C) and monitor progress via thin-layer chromatography (TLC). Purify intermediates via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures .

- Key Considerations : Adjust stoichiometric ratios of reagents (e.g., furan-2-yl derivatives and pyridazinone precursors) to minimize side reactions. Use inert atmospheres (N₂/Ar) to stabilize oxygen-sensitive intermediates .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology : Combine ¹H/¹³C NMR to assign proton and carbon environments, particularly for the furan, pyridazinone, and 4-methoxyphenyl moieties. Confirm molecular weight via high-resolution mass spectrometry (HRMS) . For stereochemical analysis, use X-ray crystallography if single crystals are obtainable .

- Advanced Tip : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the aliphatic chain connecting the pyridazinone and propanamide groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (e.g., against E. coli and S. aureus) and anti-inflammatory potential via COX-2 inhibition assays. Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like COX-2 or proteasomes. Use density functional theory (DFT) to calculate electron distribution in the pyridazinone core, which may influence hydrogen bonding with active sites .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays. Analyze molecular dynamics (MD) simulations to assess binding stability over time .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

- Methodology : Investigate bioavailability limitations via pharmacokinetic studies (e.g., plasma half-life, metabolic stability in liver microsomes). Modify the propanamide side chain to enhance solubility (e.g., introduce polar groups) or reduce first-pass metabolism .

- Case Study : If in vitro cytotoxicity does not translate to in vivo tumor reduction, evaluate tissue penetration using fluorescence labeling or radioligand assays .

Q. How can structure-activity relationships (SARs) guide derivative design?

- Methodology : Synthesize analogs with variations in the furan substituents (e.g., 5-nitro-furan for enhanced electron-withdrawing effects) or methoxyphenyl group (e.g., replace with halogenated phenyl rings). Test these derivatives in parallel bioassays to identify critical pharmacophores .

- Data Analysis : Use statistical tools (e.g., PCA or QSAR models) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Contradiction Resolution and Methodological Pitfalls

Q. How to resolve discrepancies in reported biological activities across similar compounds?

- Methodology : Standardize assay protocols (e.g., cell line passage number, serum concentration in media) to minimize variability. Replicate studies using identical batches of the compound and controls .

- Example : If one study reports potent COX-2 inhibition while another shows no effect, verify enzyme source (human recombinant vs. murine) and inhibitor concentration ranges .

Q. What analytical pitfalls arise during purity assessment?

- Methodology : Combine HPLC (≥95% purity threshold) with elemental analysis to detect trace impurities. Avoid overreliance on NMR alone, as symmetric impurities (e.g., dimeric byproducts) may evade detection .

- Troubleshooting : If mass spectrometry shows adducts (e.g., Na⁺/K⁺), repurify via preparative HPLC with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.